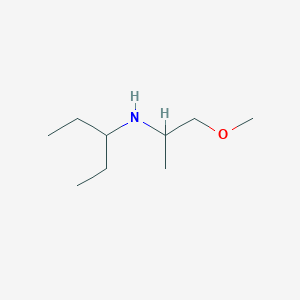
N-(1-methoxypropan-2-yl)pentan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methoxypropan-2-yl)pentan-3-amine is an organic compound with the molecular formula C9H21NO. It is a secondary amine with a methoxy group attached to the propyl chain and a pentyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)pentan-3-amine typically involves the reaction of 1-methoxypropan-2-amine with pentan-3-yl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-methoxypropan-2-yl)pentan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halides, acids, and bases
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or primary amines .
Wissenschaftliche Forschungsanwendungen
N-(1-methoxypropan-2-yl)pentan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-methoxypropan-2-yl)pentan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methoxypropan-2-yl)(pentan-2-yl)amine
- (1-Methoxypropan-2-yl)(butan-3-yl)amine
- (1-Methoxypropan-2-yl)(hexan-3-yl)amine
Uniqueness
N-(1-methoxypropan-2-yl)pentan-3-amine is unique due to its specific structural features, such as the methoxy group on the propyl chain and the pentyl group attached to the nitrogen atom. These structural characteristics confer distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1019530-94-9 |
|---|---|
Molekularformel |
C9H21NO |
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
N-(1-methoxypropan-2-yl)pentan-3-amine |
InChI |
InChI=1S/C9H21NO/c1-5-9(6-2)10-8(3)7-11-4/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
GVSAZRUPRLZMPD-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(C)COC |
Kanonische SMILES |
CCC(CC)NC(C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















